
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene is a deuterated organic compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields of scientific research due to its unique isotopic composition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene typically involves the deuteration of a precursor compound. One common method is the catalytic hydrogenation of 1-Methyl-4-(prop-2-yn-1-yl)cyclohexa-1,4-diene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under mild to moderate conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms alters the bond dissociation energies and reaction rates compared to non-deuterated analogs. This can lead to changes in the stability, reactivity, and overall behavior of the compound in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(prop-2-yn-1-yl)cyclohexa-1,4-diene: The non-deuterated analog of the compound.
1,4-Cyclohexadiene: A structurally similar compound with different substituents.
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,3-diene: An isomer with a different position of the double bonds.
Uniqueness
1-Methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene is unique due to its deuterium incorporation, which imparts distinct physical and chemical properties. This makes it valuable for studying isotope effects and for applications requiring stable isotopic labeling.
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
139.25 g/mol |
Nombre IUPAC |
1-methyl-4-(1,1,1-trideuteriopropan-2-yl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3/i1D3 |
Clave InChI |
YKFLAYDHMOASIY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C)C1=CCC(=CC1)C |
SMILES canónico |
CC1=CCC(=CC1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


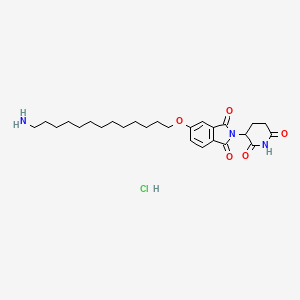




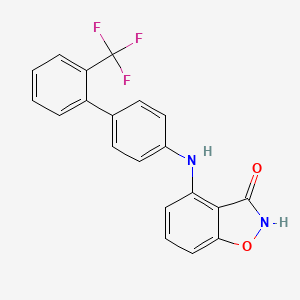
![N-cyclopentyl-N-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-4-(1H-imidazol-5-ylmethylamino)benzenesulfonamide](/img/structure/B12372081.png)

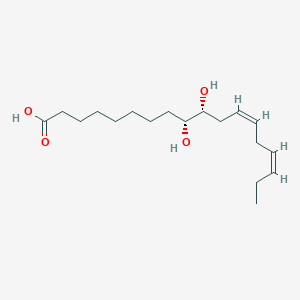
![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)
![cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)
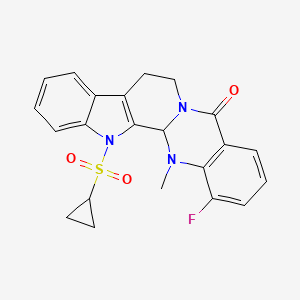
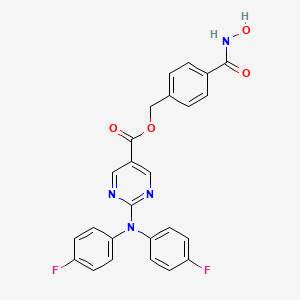
![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)
